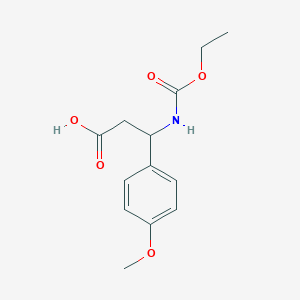

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid, or ECPPA, is a small molecule that has recently been the subject of much scientific research. It is a derivative of propionic acid, which is found in many foods, and is known for its anti-inflammatory properties. In recent years, ECPPA has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to treat certain diseases. In

Applications De Recherche Scientifique

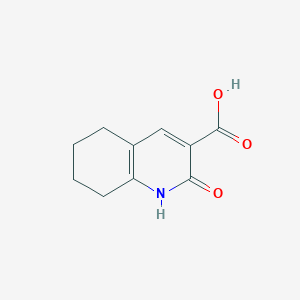

Cyclisation Reactions

- Cyclisation of Amino-Acid Derivatives : Research by Proctor, Ross, and Tapia (1972) explored the Dieckmann cyclisation of related compounds, leading to the formation of tetrahydro-4-oxoquinoline-3-carboxylate and tetrahydro-5-oxo-1-benzazepine-4-carboxylate. Such cyclisation reactions are pivotal in the synthesis of complex heterocyclic compounds (Proctor, Ross, & Tapia, 1972).

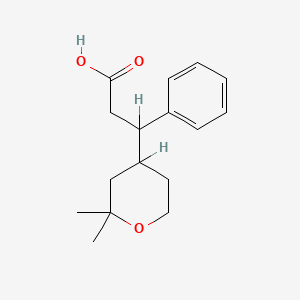

Asymmetric Hydrogenation

- Asymmetric Hydrogenation for Chiral Compounds : Stoll and Süess (1974) demonstrated the use of asymmetric hydrogenation in synthesizing (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid. This technique is essential in creating chiral compounds, which are important in the development of pharmaceuticals (Stoll & Süess, 1974).

Structural and Spectroscopic Analysis

- X-Ray Crystallography and Spectroscopic Methods : A study by Venkatesan et al. (2016) involved the characterization of a similar compound using X-ray crystallography and spectroscopic methods. This type of research helps in understanding the molecular structure and properties of chemical compounds (Venkatesan et al., 2016).

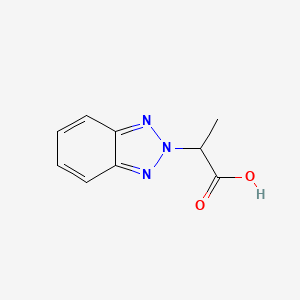

Chiral Resolution

- Optimizing Chiral Resolution : Hui-qian (2015) focused on optimizing the chiral resolution of related propionic acids. Chiral resolution is crucial in pharmaceutical research for the production of enantiomerically pure compounds (Hui-qian, 2015).

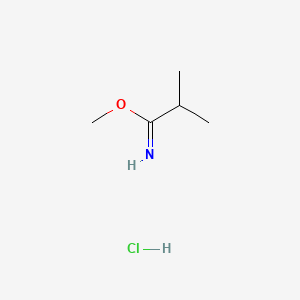

Synthesis Techniques

- Synthesis of Derivatives : Mi (2006) and Hai-jun (2007) both conducted studies on the synthesis of derivatives of similar compounds, which are fundamental processes in organic chemistry and drug development (Mi, 2006), (Hai-jun, 2007).

PPARgamma Agonists

- Developing PPARgamma Agonists : Cobb et al. (1998) explored the development of PPARgamma agonists, which have implications in treating conditions like diabetes. The study showcases the therapeutic potential of chemical compounds in medicinal chemistry (Cobb et al., 1998).

Propriétés

IUPAC Name |

3-(ethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-19-13(17)14-11(8-12(15)16)9-4-6-10(18-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXKFPMOZUZWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

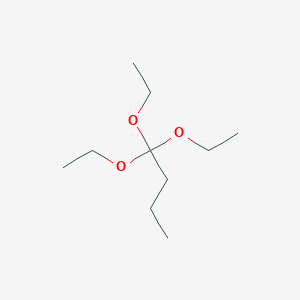

Canonical SMILES |

CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349503 |

Source

|

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332052-65-0 |

Source

|

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)